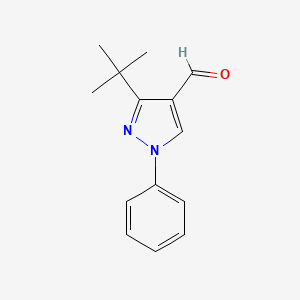

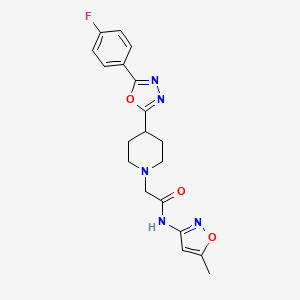

![molecular formula C7H11NO2 B2386910 1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one CAS No. 409335-13-3](/img/structure/B2386910.png)

1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one” is a chemical compound with the CAS Number: 409335-13-3 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular weight of “1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one” is 141.17 . The IUPAC name is 1-[(2R)-2-oxiranylmethyl]-2-pyrrolidinone . The InChI code is 1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2/t6-/m1/s1 .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Drug Discovery

Pyrrolidin-2-ones, including “1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one”, are often used as scaffolds in drug discovery . They are used to obtain compounds for the treatment of human diseases . The pyrrolidine ring, a component of these compounds, is of great interest due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .

Synthesis of Biologically Active Compounds

Pyrrolidin-2-ones are used in the synthesis of biologically active compounds . They are used to create bioactive molecules with target selectivity . These molecules can have different biological profiles, which can be useful in the development of new drugs .

Functionalization of Preformed Pyrrolidine Rings

The functionalization of preformed pyrrolidine rings is another application of pyrrolidin-2-ones . This process involves the use of pyrrolidin-2-ones to modify preformed pyrrolidine rings, such as proline derivatives .

Synthesis of 1,5-Substituted Pyrrolidin-2-ones

“1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one” can be used in the synthesis of 1,5-substituted pyrrolidin-2-ones . This process involves a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .

Generation of Structural Diversity in Drug Candidates

Pyrrolidin-2-ones, including “1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one”, can be used to generate structural diversity in drug candidates . The use of these compounds allows for a greater chance of generating structural diversity, which can be beneficial in the development of new drugs .

Synthesis of Nitrogen-Containing Polycyclic Compounds

The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .

Safety and Hazards

properties

IUPAC Name |

1-[[(2R)-oxiran-2-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-7-2-1-3-8(7)4-6-5-10-6/h6H,1-5H2/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCCGGMWVUBVBO-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1)C[C@@H]2CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

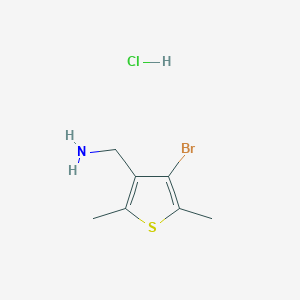

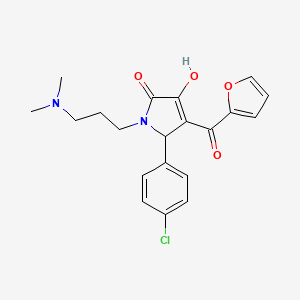

![2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2386828.png)

![2-(benzylthio)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386829.png)

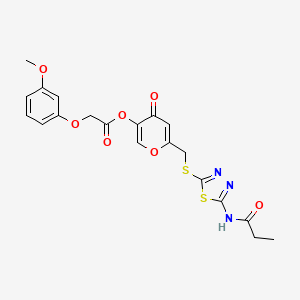

![N-(4-ethoxyphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2386830.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2386831.png)

![3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine](/img/structure/B2386832.png)

![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2386835.png)

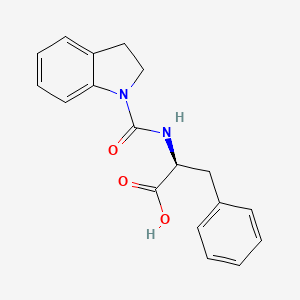

![2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole](/img/structure/B2386837.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2386850.png)